
2-(trifluoromethoxy)ethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethoxy)ethyl benzoate is an organic compound characterized by the presence of a trifluoromethoxy group attached to an ethyl benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethoxy)ethyl benzoate typically involves the reaction of benzoic acid with 2-(trifluoromethoxy)ethanol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with a dehydrating agent to facilitate esterification. Common catalysts include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced trifluoromethoxylation reagents has also been explored to improve the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Chemistry
-
Building Block for Organic Synthesis:
2-(Trifluoromethoxy)ethyl benzoate serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry. -
Reactivity Studies:
The compound participates in various chemical reactions, such as nucleophilic substitutions and electrophilic additions, due to the reactivity imparted by the trifluoromethoxy group .
Biology
-
Biochemical Studies:
In biological research, this compound is utilized as a tool for developing enzyme inhibitors. Its ability to interact with specific molecular targets makes it suitable for drug design, particularly in targeting enzymes involved in disease pathways. -
Antitubercular Activity:
Derivatives of this compound have shown promising results in inhibiting Mycobacterium tuberculosis in vitro and in animal models. These compounds were found to exhibit significant improvements in activity compared to their parent molecules .
Industry
- Specialty Chemicals Production:
The compound is employed in the industrial production of specialty chemicals that require enhanced properties due to the trifluoromethoxy group. This includes applications in materials science where unique physicochemical characteristics are desirable.
Case Study 1: Drug Development
A study involving the synthesis of derivatives based on this compound demonstrated significant antitubercular activity against Mycobacterium tuberculosis. The derivatives were tested for their whole-cell activity, yielding compounds with improved solubility and stability compared to traditional treatments. This highlights the potential of this compound as a lead structure in developing new antitubercular agents .
Case Study 2: Material Science Applications
In materials science, this compound has been explored for its use in creating specialty polymers with enhanced thermal stability and chemical resistance. The incorporation of the trifluoromethoxy group into polymer matrices has shown to improve their performance characteristics significantly .
Mechanism of Action
The mechanism of action of 2-(trifluoromethoxy)ethyl benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can inhibit enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
- 2-(Trifluoromethoxy)benzyl alcohol
- 2-(Trifluoromethoxy)benzoic acid
- 2-(Trifluoromethoxy)benzaldehyde
Comparison: 2-(Trifluoromethoxy)ethyl benzoate stands out due to its ester functionality, which imparts unique reactivity and stability compared to its alcohol, acid, and aldehyde counterparts. The ester group also influences the compound’s solubility and interaction with biological targets, making it a versatile molecule in various applications .
Biological Activity
2-(Trifluoromethoxy)ethyl benzoate (CAS No. 1408279-46-8) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological profiles. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound features a benzoate moiety linked to a trifluoromethoxyethyl group. This configuration is significant as it influences the compound's solubility, reactivity, and overall biological activity.
Property | Value |
---|---|
Molecular Formula | C10H10F3O3 |
Molecular Weight | 240.18 g/mol |
CAS Number | 1408279-46-8 |
Solubility | Soluble in organic solvents |
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including antimicrobial, anticancer, and antiprotozoal effects. The trifluoromethoxy group enhances the interaction of the molecule with biological targets.
Antimicrobial Activity
Studies have shown that compounds containing trifluoromethoxy groups often exhibit increased antimicrobial properties. For instance, a study reported that derivatives of similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Compounds with similar functional groups have been noted for their ability to induce apoptosis in cancer cells and inhibit proliferation pathways. A specific study highlighted that certain derivatives exhibited IC50 values below 0.050 µM against cancer cell lines, indicating potent activity.
Antiprotozoal Activity
In vitro assays have demonstrated that this compound can be effective against protozoan infections such as those caused by E. histolytica and G. intestinalis. The structure-activity relationship (SAR) analysis revealed that modifications at the phenyl ring significantly enhance antiprotozoal activity, with some derivatives showing IC50 values as low as 0.050 µM.
Case Studies
- Antimicrobial Study : A series of compounds including this compound were tested against various bacterial strains. Results indicated broad-spectrum activity with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL for different strains.
- Anticancer Evaluation : In a study involving several analogs of this compound, it was found that specific substitutions led to enhanced cytotoxicity in breast cancer cell lines, with mechanisms involving apoptosis induction being confirmed through flow cytometry assays.
- Antiprotozoal Efficacy : Research focused on derivatives of this compound showed promising results against protozoan parasites, particularly highlighting the importance of the trifluoromethoxy substitution in increasing potency.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within pathogens or cancer cells:
- Antimicrobial Mechanism : Likely involves disruption of cell membrane integrity or interference with essential metabolic pathways.
- Anticancer Mechanism : Induction of apoptosis through activation of caspase pathways or inhibition of cell cycle progression.
- Antiprotozoal Mechanism : Inhibition of key enzymes necessary for protozoan survival and replication.
Properties
IUPAC Name |
2-(trifluoromethoxy)ethyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)16-7-6-15-9(14)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEWKEQGISAYAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCOC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.